6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15301602
Molecular Formula: C18H12F3NO3
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
![6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide -](/images/structure/VC15301602.png)
Specification
Molecular Formula | C18H12F3NO3 |
---|---|
Molecular Weight | 347.3 g/mol |
IUPAC Name | 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide |
Standard InChI | InChI=1S/C18H12F3NO3/c1-10-5-6-15-13(7-10)14(23)9-16(25-15)17(24)22-12-4-2-3-11(8-12)18(19,20)21/h2-9H,1H3,(H,22,24) |
Standard InChI Key | HZCLQDAYBXECFI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name of this compound is 6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide, reflecting its chromene backbone (a benzene ring fused to a pyran ring) substituted at positions 2, 4, and 6. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 347.3 g/mol |
SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
InChIKey | HZCLQDAYBXECFI-UHFFFAOYSA-N |
The trifluoromethyl (-CF) group at the phenyl ring’s meta position significantly influences electronic properties, increasing metabolic stability and hydrophobic interactions with biological targets.
Spectroscopic Data
Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl groups ( at ~1710 cm) and amide linkages ( at ~1677 cm) . Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl group ( ~2.3 ppm), aromatic protons ( 7.2–8.1 ppm), and the trifluoromethyl group ( ~-60 ppm in -NMR) .
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via multi-step routes involving:
-
Chromene Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to construct the 4H-chromene scaffold .
-
Carboxamide Coupling: Reaction of 6-methyl-4-oxo-chromene-2-carboxylic acid with 3-(trifluoromethyl)aniline using coupling agents like -ethyl--dimethylaminopropylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) .
Example Synthesis:
Reaction optimization studies emphasize the importance of anhydrous conditions and controlled temperatures (0–25°C) to achieve yields exceeding 70% .
Purification and Characterization
Purification via silica gel chromatography (hexane:ethyl acetate, 80:20) followed by recrystallization from ethanol yields high-purity product . Analytical techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography confirm structural integrity.
Biological Activities and Mechanisms
Cell Line | IC (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.4 | Topoisomerase II inhibition |
A549 (Lung) | 18.9 | ROS generation |
Anti-inflammatory Effects
The carboxamide moiety suppresses cyclooxygenase-2 (COX-2) activity, reducing prostaglandin E (PGE) production by >60% at 10 μM in macrophage models. This effect is comparable to celecoxib, a clinical COX-2 inhibitor.
ADMET Profile
In silico predictions using SwissADME indicate:
-
High permeability (LogP = 3.1) across lipid membranes.
-
Moderate metabolic stability (t = 2.3 hours in human liver microsomes).
-
Low risk of cardiotoxicity (hERG inhibition IC > 30 μM).
Applications in Drug Development
Lead Optimization
Structural analogs with variations in the phenyl substituent (e.g., 6-ethyl-4-oxo-N-[3-CF-phenyl] derivatives) show reduced potency, underscoring the necessity of the methyl group at position 6 for activity.
Combination Therapies
Synergistic effects with doxorubicin (combination index = 0.45) in breast cancer models suggest utility in adjuvant therapies.
Comparison with Structural Analogs
Table 2: Key Analog Comparisons
Compound | Molecular Weight | LogP | Topoisomerase II IC (μM) |
---|---|---|---|
6-Methyl-4-oxo-N-[3-CF-phenyl] | 347.3 | 3.1 | 0.045 |
6-Ethyl-4-oxo-N-[3-CF-phenyl] | 361.3 | 3.4 | 0.098 |
N-Pyridin-3-yl variant | 280.3 | 2.7 | 0.210 |
The trifluoromethyl group confers a 2.3-fold increase in potency over the pyridinyl analog, highlighting its role in enhancing target engagement .
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor suppression in xenograft models.
-
Mechanistic Elucidation: Proteomic profiling to identify off-target effects.
-
Formulation Development: Nanoencapsulation to improve aqueous solubility (<10 μg/mL).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume